An In-depth Technical Guide to (1Z)-N'-hydroxy-2-methoxypropanimidamide and its Analogs: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to (1Z)-N'-hydroxy-2-methoxypropanimidamide and its Analogs: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of N'-hydroxyimidamides, with a specific focus on propanimidamide derivatives. Due to the limited availability of direct experimental data for (1Z)-N'-hydroxy-2-methoxypropanimidamide, this document leverages data from the closely related analog, (1Z)-N'-hydroxy-2-methylpropanimidamide, to infer its physicochemical characteristics and potential biological activities. The guide will delve into the synthesis of this class of compounds, explore their potential therapeutic applications based on the known activities of similar structures, and provide detailed experimental protocols. This document aims to serve as a foundational resource for researchers interested in the exploration of novel N'-hydroxyimidamides in drug discovery and development.
Introduction: The N'-hydroxyimidamide Scaffold in Medicinal Chemistry
The N'-hydroxyimidamide functional group, also known as an amidoxime, is a versatile scaffold in medicinal chemistry. These compounds are characterized by the presence of a hydroxylamino group attached to an imine carbon. The unique electronic and structural features of this moiety allow it to act as a bioisostere for carboxylic acids, amides, and other functional groups, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. Derivatives of N'-hydroxyimidamides have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This guide will focus on the specific properties of a propanimidamide derivative, providing insights into its potential as a therapeutic agent.
Physicochemical Properties: A Comparative Analysis
Properties of (1Z)-N'-hydroxy-2-methylpropanimidamide
This compound, with a methyl group at the 2-position, provides a baseline for understanding the physicochemical characteristics of the target molecule.
| Property | Value | Source |
| CAS Number | 35613-84-4 | [1] |
| Molecular Formula | C₄H₁₀N₂O | [1][2] |
| Molecular Weight | 102.14 g/mol | [2] |
| Melting Point | 60 °C | [1] |
| Boiling Point | 207.2 °C at 760 mmHg | [1] |
| Density | 1.09 g/cm³ | [1] |
| Solubility | Soluble in Chloroform, Methanol | [1][3] |
| pKa | 15.04 ± 0.50 (Predicted) | [1] |
| LogP | 1.08910 | [1] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 1 | [1][2] |
Predicted Influence of the 2-Methoxy Group
The substitution of a methyl group with a methoxy group at the 2-position in (1Z)-N'-hydroxy-2-methoxypropanimidamide is expected to introduce the following changes:
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Increased Polarity and Hydrogen Bonding Capacity: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, potentially increasing the molecule's solubility in polar solvents and altering its interaction with biological targets.
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Altered Lipophilicity: The methoxy group is generally considered to be more hydrophilic than a methyl group, which would likely result in a lower LogP value for the target compound compared to its methyl analog.
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Modified Conformation: The presence of the methoxy group could introduce steric hindrance and influence the preferred conformation of the molecule, which may affect its binding affinity to enzymes or receptors.
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Metabolic Stability: The methoxy group may be susceptible to O-demethylation by cytochrome P450 enzymes, potentially representing a primary metabolic pathway.
Synthesis of N'-hydroxyimidamides: A General Protocol
The most common and efficient method for the synthesis of N'-hydroxyimidamides involves the addition of hydroxylamine to a nitrile precursor.[4] This approach is widely applicable to a variety of aliphatic and aromatic nitriles.
Synthetic Workflow
Caption: General synthetic workflow for N'-hydroxyimidamides.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aliphatic amidoximes and can be considered a starting point for the synthesis of (1Z)-N'-hydroxy-2-methoxypropanimidamide.[4][5]
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Reaction Setup: In a round-bottom flask, dissolve the starting nitrile (e.g., 2-methoxypropanenitrile) in a suitable solvent such as ethanol.
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Addition of Hydroxylamine: To the stirred solution, add an aqueous solution of hydroxylamine (typically 50% w/w). An excess of hydroxylamine is often used to drive the reaction to completion.
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove excess hydroxylamine.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
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Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Activities and Therapeutic Applications
While no specific biological data exists for (1Z)-N'-hydroxy-2-methoxypropanimidamide, the broader class of N'-hydroxyimidamides and related propanamide derivatives have shown promise in several therapeutic areas.
Anticancer Activity
Several N'-hydroxyimidamide derivatives have been investigated for their antiproliferative effects. For instance, Isobutanamidoxime (the methyl analog) has been shown to exhibit antitumor activities against P388 leukemia.[1] The mechanism of action for many anticancer amidoximes involves the inhibition of enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase.
Antimicrobial and Antifungal Activity
The amide and imidamide functionalities are present in many antimicrobial agents.[6] Methoxy-substituted aromatic compounds, such as coumarin-chalcone hybrids, have demonstrated significant antimicrobial and antiproliferative effects.[7] It is plausible that (1Z)-N'-hydroxy-2-methoxypropanimidamide could exhibit similar properties, warranting investigation against a panel of pathogenic bacteria and fungi.
Anti-inflammatory Activity
Propanamide derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[8] The potential of (1Z)-N'-hydroxy-2-methoxypropanimidamide as an anti-inflammatory agent could be explored through in vitro and in vivo models of inflammation.
Other Potential Applications
Derivatives of propanamide and related structures have been explored for a variety of other therapeutic applications, including as analgesics and agents targeting the central nervous system.[9] Furthermore, compounds containing sulfonamide and carboxamide functionalities have shown activities such as urease inhibition and antioxidant effects.[8][10]
Signaling Pathways and Mechanistic Considerations
The potential biological activities of (1Z)-N'-hydroxy-2-methoxypropanimidamide would be mediated through its interaction with specific cellular targets. Based on the activities of related compounds, several signaling pathways could be relevant.
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